molecular formula C23H19N3O4 B2633767 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one CAS No. 1251600-44-8

5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one

Cat. No.: B2633767
CAS No.: 1251600-44-8
M. Wt: 401.422
InChI Key: OEBTVJGOOJCCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one is a complex organic molecule featuring multiple functional groups, including a benzo[d][1,3]dioxole, an oxadiazole, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Pyridinone Core: This can be synthesized via cyclization reactions involving appropriate precursors such as β-keto esters and amines.

    Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole and oxadiazole intermediates with the pyridinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the aromatic rings and the pyridinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology

    Biological Probes: Used in the study of biological pathways and interactions due to its complex structure.

Medicine

    Pharmaceuticals: Potential use in drug development for targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-benzylpyridin-2(1H)-one
  • 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one

Uniqueness

The uniqueness of 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,5-dimethylbenzyl group, in particular, can enhance its binding affinity to certain molecular targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14-3-4-15(2)18(9-14)12-26-11-17(6-8-21(26)27)23-24-22(25-30-23)16-5-7-19-20(10-16)29-13-28-19/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBTVJGOOJCCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.